3-Ureidoisobutyrate(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

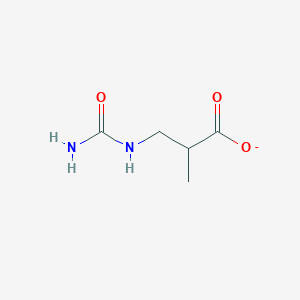

3-ureidoisobutyrate(1-) is a monocarboxylic acid anion that is the conjugate base of 3-ureidoisobutyric acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 3-ureidoisobutyric acid.

科学研究应用

Neurobiology and Neurotoxicology

3-Ureidoisobutyrate(1-) has been studied for its role as a neurotoxin. Research indicates that it can induce neuronal damage by inhibiting mitochondrial energy metabolism. This inhibition leads to increased production of reactive oxygen species (ROS), which are implicated in neurodegenerative processes.

- Mechanism of Action : Studies show that exposure to 3-Ureidoisobutyrate(1-) results in a concentration- and time-dependent neurodegeneration in cultured neurons. The compound primarily inhibits complex V of the mitochondrial respiratory chain, leading to energy deficits that contribute to excitotoxicity, particularly in the presence of glutamate .

- Protective Measures : The neurotoxic effects of 3-Ureidoisobutyrate(1-) can be mitigated by antioxidants such as alpha-tocopherol and NMDA receptor antagonists like MK-801, highlighting potential avenues for therapeutic intervention in conditions associated with mitochondrial dysfunction .

Clinical Diagnostics

The compound has been identified as a significant metabolite in various metabolic disorders, particularly those involving pyrimidine degradation. Its accumulation is notably observed in conditions such as 3-ureidopropionase deficiency and propionic aciduria, both of which are linked to severe neurological symptoms.

- Biomarker Potential : Recent studies have utilized untargeted metabolomics to explore the relationship between 3-Ureidoisobutyrate(1-) levels and disease severity in patients with conditions such as COVID-19. The metabolite was part of a panel predicting disease outcomes based on its concentration in patient serum, suggesting its utility as a prognostic biomarker .

Therapeutic Applications

While primarily studied for its toxicological effects, there is ongoing research into the therapeutic potential of 3-Ureidoisobutyrate(1-) in treating metabolic disorders.

- Metabolic Regulation : The compound's role in metabolic pathways suggests that it could be targeted for therapeutic strategies aimed at correcting metabolic imbalances. For instance, understanding its interactions within the urea cycle may provide insights into managing conditions characterized by metabolic dysregulation .

Cosmetic and Pharmaceutical Formulations

Emerging research indicates potential applications of 3-Ureidoisobutyrate(1-) in cosmetic formulations due to its biochemical properties.

- Formulation Stability : The compound may serve as an ingredient that enhances the stability and efficacy of topical products, contributing to skin health by modulating metabolic pathways involved in skin cell function .

Data Table: Summary of Applications

Case Study 1: Neurotoxicity Assessment

A study conducted on cultured chick neurons demonstrated that exposure to varying concentrations of 3-Ureidoisobutyrate(1-) resulted in significant neuronal damage. The protective effects of antioxidants were assessed, revealing that ROS production was a critical factor in mediating toxicity.

Case Study 2: Metabolomics in Disease Prediction

An untargeted metabolomics study analyzed serum samples from COVID-19 patients, identifying 3-Ureidoisobutyrate(1-) as part of a biomarker panel predictive of disease severity. This underscores the compound's relevance beyond traditional metabolic disorders.

属性

分子式 |

C5H9N2O3- |

|---|---|

分子量 |

145.14 g/mol |

IUPAC 名称 |

3-(carbamoylamino)-2-methylpropanoate |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)/p-1 |

InChI 键 |

PHENTZNALBMCQD-UHFFFAOYSA-M |

规范 SMILES |

CC(CNC(=O)N)C(=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。